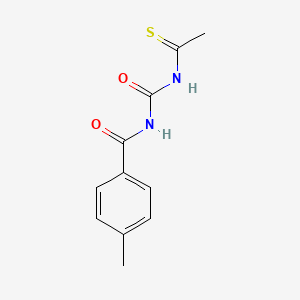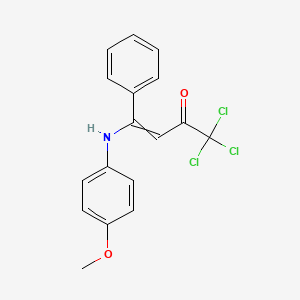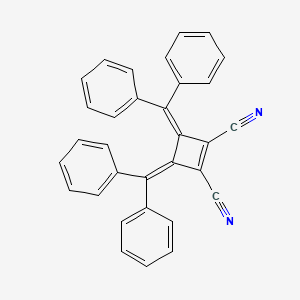
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is a compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclobutene ring, which is substituted with two dicarbonitrile groups and two diphenylmethylene groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- typically involves the reaction of cyclobutene derivatives with appropriate nitrile and diphenylmethylene reagents. One common method involves the use of 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene as a precursor. This compound can be synthesized through a series of reactions, including bromination and subsequent substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- has several scientific research applications:
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- exerts its effects is primarily related to its ability to form aggregates and crystalline structures. These aggregates can emit efficiently, with the crystalline aggregates emitting brighter and bluer lights than their amorphous counterparts . The molecular targets and pathways involved in these processes are still under investigation, but they likely involve interactions with various photophysical and electronic states.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-3,4-bis(diphenylmethylene)-1-cyclobutene: This compound is similar in structure and exhibits similar photophysical properties.
1,2-Dibromo-3,4-bis(diphenylmethylene)cyclobutene: Used as a precursor in the synthesis of the target compound.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is unique due to its specific combination of nitrile and diphenylmethylene groups, which impart distinct photophysical properties. Its ability to form efficient emitting aggregates and crystalline structures sets it apart from other similar compounds.
Properties
CAS No. |
59501-05-2 |
|---|---|
Molecular Formula |
C32H20N2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3,4-dibenzhydrylidenecyclobutene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H20N2/c33-21-27-28(22-34)32(30(25-17-9-3-10-18-25)26-19-11-4-12-20-26)31(27)29(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H |
InChI Key |
HCJGVSGXWHLONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)C#N)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
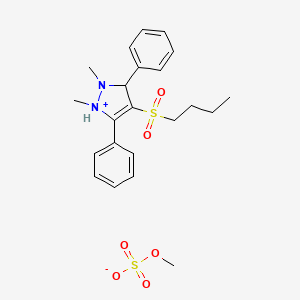
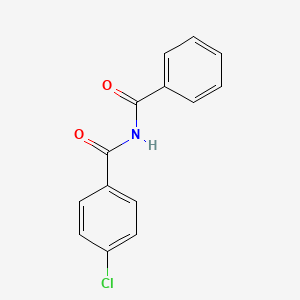
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
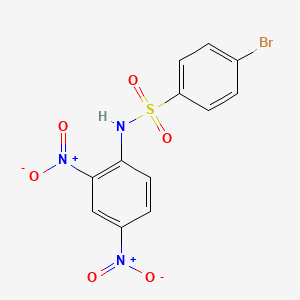
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)

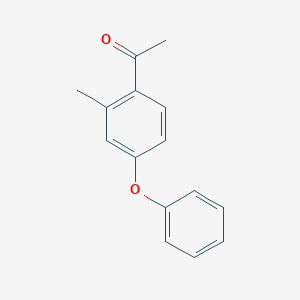
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
